3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a pyrazolyl-substituted phenyl group, connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds .
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways in cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea: Shares a similar core structure but with different substituents, leading to variations in chemical properties and biological activity.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another related compound with a pyrazole ring, used in the synthesis of various derivatives.
Uniqueness
What sets 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea apart is its specific combination of functional groups, which confer unique reactivity and biological interactions. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H21ClN4O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C20H21ClN4O2/c1-25-13-16(12-23-25)15-5-3-14(4-6-15)9-10-22-20(26)24-18-11-17(21)7-8-19(18)27-2/h3-8,11-13H,9-10H2,1-2H3,(H2,22,24,26) |
InChI Key |
UCWLQXAQQBTZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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